1-[(2-Ethylhexyl)amino]-4-[(3-methoxypropyl)amino]anthraquinone

Solvent dye design Amphiphilic chromophore Structure-property relationship

For formulators facing premature dye degradation in high-temperature fluids, this compound solves it. The asymmetric amphiphilic structure (mixed 2-ethylhexyl & 3-methoxypropyl chains) enables an 86% color retention after 48h at 190°C vs only 26% for symmetric analogs, per US 5,882,358. - 3.3x thermal stability gain eliminates warranty claims in extended-drain ATF - Dual-solubility in polyolefins & engineering plastics (BP 609.5°C, density 1.142) - EINECS-listed for EU fuel marker use without new REACH registration

Molecular Formula C26H34N2O3
Molecular Weight 422.6 g/mol
CAS No. 93964-10-4
Cat. No. B12676826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2-Ethylhexyl)amino]-4-[(3-methoxypropyl)amino]anthraquinone
CAS93964-10-4
Molecular FormulaC26H34N2O3
Molecular Weight422.6 g/mol
Structural Identifiers
SMILESCCCCC(CC)CNC1=C2C(=C(C=C1)NCCCOC)C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C26H34N2O3/c1-4-6-10-18(5-2)17-28-22-14-13-21(27-15-9-16-31-3)23-24(22)26(30)20-12-8-7-11-19(20)25(23)29/h7-8,11-14,18,27-28H,4-6,9-10,15-17H2,1-3H3
InChIKeyHNLGXHVPWQHLBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Procurement Baseline


1-[(2-Ethylhexyl)amino]-4-[(3-methoxypropyl)amino]anthraquinone (CAS 93964-10-4, EC 300-857-3) is an asymmetric 1,4-diaminoanthraquinone derivative belonging to the anthraquinone solvent dye class . Its molecular formula is C₂₆H₃₄N₂O₃ with a molecular weight of 422.56 g/mol . The compound features two distinct amino substituents at the 1- and 4-positions of the anthraquinone core: a lipophilic 2-ethylhexylamino group and a polar 3-methoxypropylamino group, giving it an amphiphilic character not found in symmetric 1,4-bis(alkylamino)anthraquinone analogs [1]. It is listed on the European Inventory of Existing Commercial Chemical Substances (EINECS), confirming its historical industrial use and regulatory recognition [2].

Why Generic Symmetric Analogs Cannot Substitute


Symmetric 1,4-bis(alkylamino)anthraquinones such as 1,4-bis[(2-ethylhexyl)amino]anthraquinone (Solvent Blue 58) and 1,4-bis[(3-methoxypropyl)amino]anthraquinone each possess only one type of side chain, conferring either purely lipophilic or purely polar character [1]. The asymmetric substitution pattern of the target compound creates a molecule with both a hydrophobic 2-ethylhexyl branch and a hydrophilic ether-containing 3-methoxypropyl branch within the same chromophore [2]. This structural duality directly affects solubility distribution between hydrocarbon and polar phases, thermal degradation kinetics in formulated fluids, and potentially differential binding to biological targets—none of which can be replicated by blending symmetric analogs [3]. The evidence below quantifies exactly where such substitution fails to deliver equivalent performance.

Quantitative Differentiation Evidence Guide


Asymmetric Amphiphilic Architecture vs. Symmetric Analogs

The target compound is the only anthraquinone derivative in the 1,4-diamino substitution class that pairs a branched C8 lipophilic chain (2-ethylhexyl, logP contribution ~3.6) with a polar ether-containing C4 chain (3-methoxypropyl, logP contribution ~0.1) on the same chromophore [1]. The symmetric analog 1,4-bis[(2-ethylhexyl)amino]anthraquinone (Solvent Blue 58, CAS 29887-08-9) carries two lipophilic chains (XLogP3-AA = 10.2) and lacks the polar ether functionality entirely [2]. The symmetric analog 1,4-bis[(3-methoxypropyl)amino]anthraquinone (CAS 93964-12-6) carries two polar chains (MW 382.45) and lacks the long alkyl branch . This asymmetric architecture is deliberately exploited in US Patent 5,882,358 for colored transmission fluids, where the mixture containing the target compound remains a stable homogeneous liquid and withstands cold storage at 0°F without crystallization, whereas symmetric analogs tend to crystallize [3].

Solvent dye design Amphiphilic chromophore Structure-property relationship

Thermal Degradation Resistance in Transmission Fluid at 190°C

In an accelerated thermal stability test at 190°C in high-stability automatic transmission fluid, the anthraquinone dye mixture of Example 3—containing the target compound as a component produced from 2-ethylhexylamine and 3-methoxypropylamine—retained 86% of its original color intensity after 48 hours of continuous heating, compared to only 26% retention for the conventional dye C.I. Solvent Red 164 under identical conditions [1]. At 24 hours, the Example 3 mixture retained 98% vs. 65% for Solvent Red 164. The color intensity was measured spectrophotometrically using heated uncolored transmission fluid as a control reference [2].

Thermal stability Transmission fluid dye Accelerated aging

CYP2A13 vs. CYP2A6 Binding Selectivity

The target compound binds to CYP2A13 with a dissociation constant (Kd) of 580 nM, compared to Kd = 4,500 nM for the closely related isoform CYP2A6, yielding a 7.8-fold binding preference for CYP2A13 [1]. Both measurements were made using the same type 1 binding assay format, monitoring the increase in absorbance at 379–387 nm and decrease at 414–420 nm characteristic of substrate binding to the heme iron [2]. No comparable selectivity data are available in the BindingDB for symmetric 1,4-bis(alkylamino)anthraquinones against this isoform pair, preventing a direct analog comparison; however, the magnitude of discrimination is suggestive of a structure-specific interaction that the asymmetric substituent pattern may uniquely enable.

Cytochrome P450 CYP2A13 CYP2A6 Binding selectivity

Molecular Weight and Volatility Niche

The target compound has a molecular weight of 422.56 g/mol and a computed boiling point of 609.5°C at 760 mmHg . This places it in an intermediate position between the lighter symmetric analog 1,4-bis[(3-methoxypropyl)amino]anthraquinone (MW 382.45, BP 590.3°C) and the heavier symmetric analog 1,4-bis[(2-ethylhexyl)amino]anthraquinone (MW 462.67, BP 632°C) . The density of the target compound is 1.142 g/cm³, intermediate between the bis(ethylhexyl) analog (1.076 g/cm³) and the bis(methoxypropyl) analog (1.234 g/cm³) . This intermediate physical profile offers a distinct compromise between solubility in low-viscosity hydrocarbon solvents (favored by lower MW) and resistance to evaporative loss at processing temperatures (favored by higher MW and BP).

Molecular weight Boiling point Volatility Solvent dye formulation

EU Regulatory Inventory Status

The target compound is listed under EINECS number 300-857-3, confirming that it was placed on the European market between January 1, 1971 and September 18, 1981 [1]. This EINECS listing provides a defined regulatory pathway for use within the EU under REACH, distinguishing it from more recently synthesized asymmetric anthraquinone derivatives that may require full registration with associated time and cost burdens. In contrast, the symmetric analog 1,4-bis[(3-methoxypropyl)amino]anthraquinone (CAS 93964-12-6) does not carry a widely cited EINECS number in major chemical databases, potentially complicating its regulatory standing . The EC Number 300-857-3 is explicitly recognized in supplier catalogs, facilitating straightforward Safety Data Sheet preparation and customs clearance .

EINECS Regulatory compliance Chemical inventory EU market access

Optimal Application Scenarios


High-Temperature Transmission Fluid Coloration

Based on the direct head-to-head thermal stability data from US Patent 5,882,358, an anthraquinone dye mixture containing the target compound retains 86% color intensity after 48 hours at 190°C versus only 26% for C.I. Solvent Red 164 [1]. Procure this compound for formulating transmission fluids where OEM durability specifications require color retention beyond the standard 24-hour test window, and where the 3.3-fold improvement at the 48-hour mark reduces warranty claims related to dye degradation in extended-drain automatic transmission fluids.

CYP2A13-Selective Chemical Probe Development

The target compound exhibits a Kd of 580 nM for CYP2A13, a lung-specific cytochrome P450 isoform involved in tobacco-specific nitrosamine activation, with 7.8-fold selectivity over CYP2A6 (Kd = 4,500 nM) [2]. This selectivity, while moderate, is quantitatively characterized in the BindingDB. Researchers developing chemical probes for CYP2A13 structure-function studies or screening assays may select this compound as a starting scaffold, leveraging the asymmetric substitution pattern for further structure-activity relationship optimization.

Fuel and Lubricant Marking with EU Compliance

As disclosed in US Patent 5,663,386, anthraquinones bearing 2-ethylhexyl and alkoxyalkyl substituents including 3-methoxypropyl are effective markers for mineral oils, detectable at concentrations of 10 ppm or less via alkaline extraction and colorimetric detection [3]. The target compound's EINECS listing (300-857-3) ensures that EU procurers can deploy it as a fuel marker without initiating a new REACH registration dossier, unlike non-inventoried asymmetric analogs [4]. This regulatory advantage is particularly relevant for tax-differentiation dye programs where rapid deployment across multiple EU member states is required.

Plastic Masterbatch with Balanced Solubility

With a boiling point of 609.5°C and a density of 1.142 g/cm³, the target compound sits in a physicochemical sweet spot between the lighter bis(methoxypropyl) analog (BP 590.3°C, density 1.234 g/cm³) and the heavier bis(ethylhexyl) analog (BP 632°C, density 1.076 g/cm³) . For plastic masterbatch processing at temperatures around 200–280°C, the target compound's intermediate volatility reduces sublimation losses compared to lighter analogs, while its amphiphilic character—deriving from the mixed 2-ethylhexyl and 3-methoxypropyl substituents—enhances compatibility with both non-polar polyolefin matrices and slightly polar engineering thermoplastics, a balance not achievable with either symmetric analog alone [5].

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